

Hsd17B13-IN-77: A Technical Guide to Selectivity and Off-Target Effects

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Compound of Interest

Compound Name: *Hsd17B13-IN-77*

Cat. No.: *B12363095*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for a range of liver diseases, including nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, sparking significant interest in the development of small molecule inhibitors. **Hsd17B13-IN-77**, also identified as compound 808, is a potent inhibitor of HSD17B13. This technical guide provides a comprehensive overview of the available data on the selectivity and potential off-target effects of **Hsd17B13-IN-77**, supplemented with comparative data from other well-characterized HSD17B13 inhibitors to provide a broader context for researchers.

Core Compound Data: Hsd17B13-IN-77

Parameter	Value	Reference
Compound Name	Hsd17B13-IN-77 (Compound 808)	
Target	Hydroxysteroid 17 β -dehydrogenase 13 (HSD17B13)	
IC50 (Estradiol as substrate)	< 0.1 μ M	
CAS Number	2912459-67-5	
Primary Source	Patent: WO2023023310	

Selectivity Profile of HSD17B13 Inhibitors

Assessing the selectivity of a candidate drug is critical to minimize the potential for off-target effects. For HSD17B13 inhibitors, a key consideration is selectivity against other members of the 17 β -hydroxysteroid dehydrogenase family, particularly the structurally related homolog HSD17B11.

While specific quantitative selectivity data for **Hsd17B13-IN-77** against other HSD17B isoforms is not publicly available at this time, data from other potent and selective HSD17B13 inhibitors, such as BI-3231, can provide a benchmark for the level of selectivity that can be achieved.

Table 1: Selectivity Profile of a Representative HSD17B13 Inhibitor (BI-3231)

Target	IC50 / Ki	Fold Selectivity vs. HSD17B13	Reference
Human HSD17B13	Ki: single-digit nM	-	
Mouse HSD17B13	Ki: single-digit nM	-	
Human HSD17B11	> 10,000 nM	>1000-fold	

Off-Target Profile

A broad assessment of off-target interactions is essential to de-risk a compound during preclinical development. This is often achieved through screening against a panel of receptors, ion channels, transporters, and kinases.

Detailed off-target screening results for **Hsd17B13-IN-77** from a comprehensive safety panel (e.g., a CEREP SafetyScreen) are not yet publicly available. However, the development of other selective HSD17B13 inhibitors, such as BI-3231, has included such profiling, demonstrating the feasibility of identifying compounds with a clean off-target profile.

Table 2: Representative Off-Target Profile of an HSD17B13 Inhibitor (BI-3231)

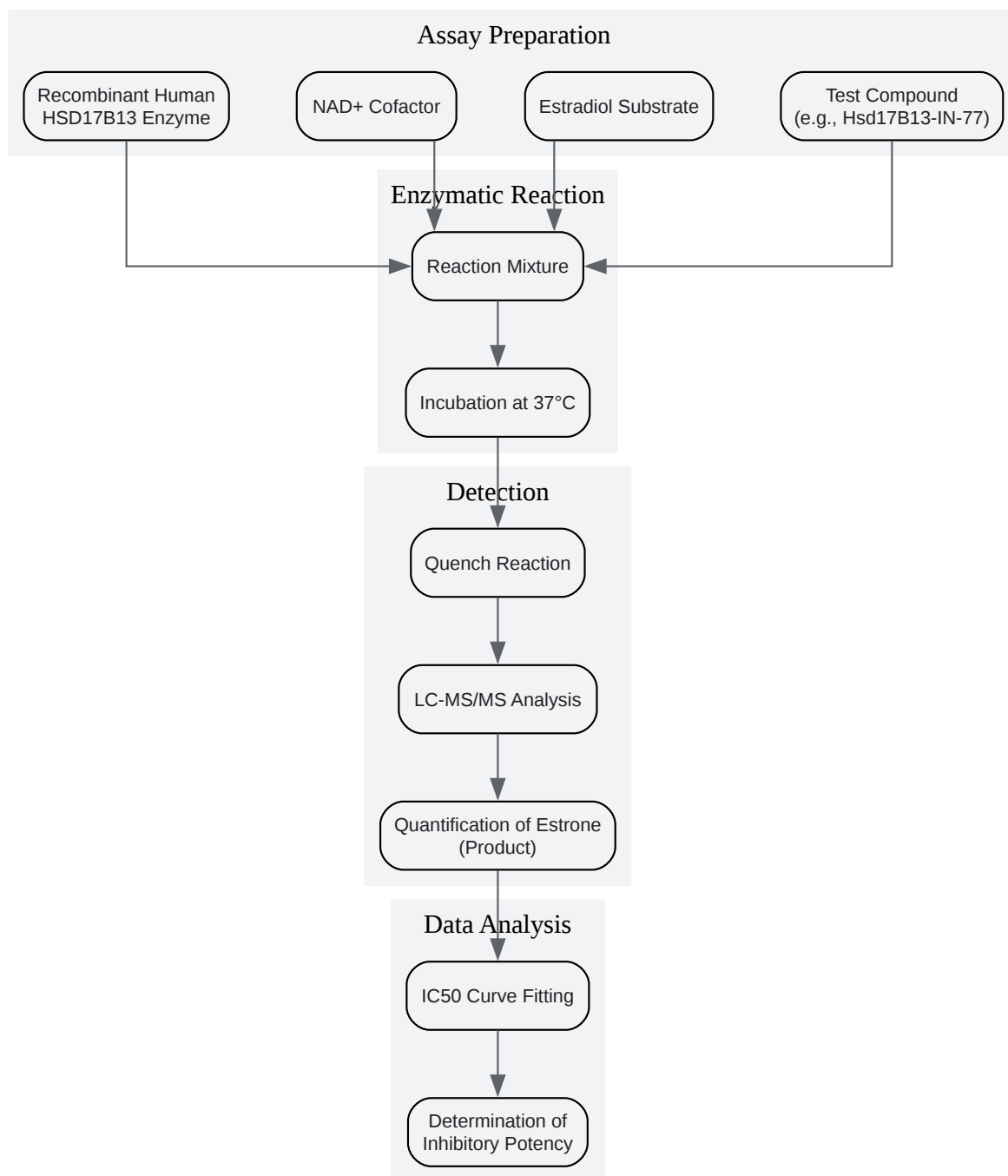
Assay Panel	Results	Reference
SafetyScreen44 (CEREP)	Good selectivity observed	
Cytochrome P450 Inhibition	No inhibition observed	
hERG Inhibition	No inhibition observed	

Experimental Protocols

Detailed experimental protocols for the characterization of **Hsd17B13-IN-77** are proprietary and contained within the patent literature. However, based on publicly available information for similar HSD17B13 inhibitors, the following methodologies are representative of the key assays used to characterize these compounds.

HSD17B13 Enzymatic Assay (Estradiol Substrate)

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of HSD17B13 using estradiol as a substrate.

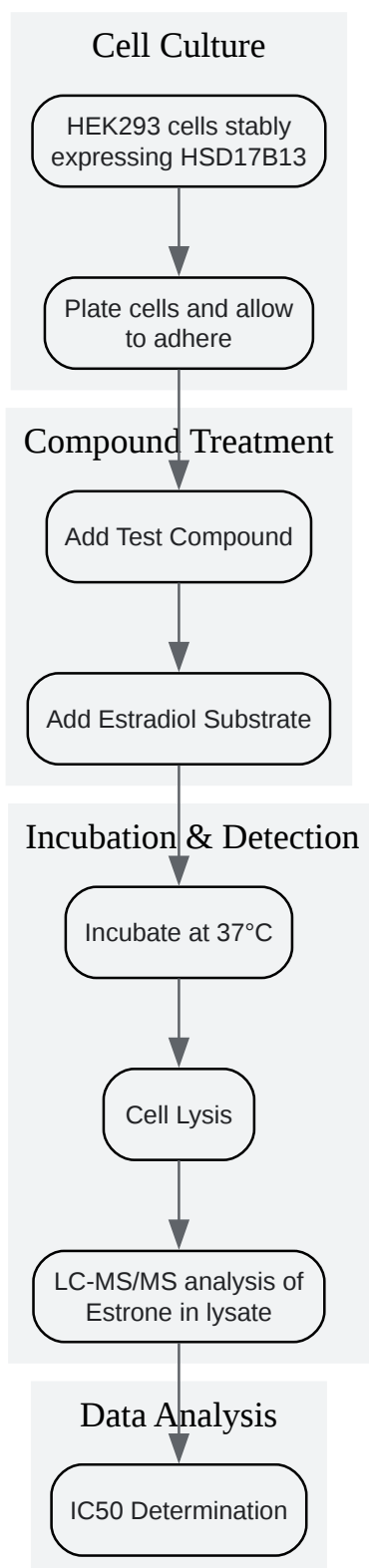


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Caption: Workflow for HSD17B13 enzymatic inhibition assay.

Cellular HSD17B13 Activity Assay

This assay evaluates the ability of a compound to inhibit HSD17B13 activity within a cellular context.

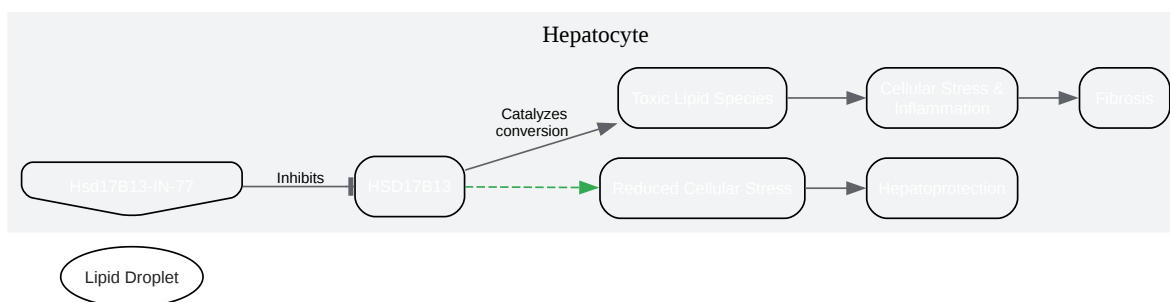


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Caption: Workflow for a cell-based HSD17B13 inhibition assay.

Signaling Pathway Context

HSD17B13 is a lipid droplet-associated enzyme. Its inhibition is thought to modulate lipid metabolism and reduce the accumulation of toxic lipid species within hepatocytes, thereby protecting against liver injury and the progression to NASH and fibrosis.



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Caption: Simplified pathway of HSD17B13 action and inhibition.

Conclusion

Hsd17B13-IN-77 is a potent inhibitor of HSD17B13, a promising therapeutic target for liver diseases. While detailed public data on its selectivity and off-target profile are currently limited, the precedent set by other well-characterized inhibitors like BI-3231 suggests that high selectivity and a clean safety profile are achievable for this target class. Further publication of preclinical data for **Hsd17B13-IN-77** will be crucial for a more complete assessment of its therapeutic potential. This guide provides a framework for understanding the key parameters for evaluating HSD17B13 inhibitors and the experimental approaches used in their characterization.

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